molecular formula C12H12ClNO B1531835 (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165462-03-1

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol

Cat. No. B1531835
CAS RN: 2165462-03-1
M. Wt: 221.68 g/mol
InChI Key: BIURTWILSIHLER-ZYHUDNBSSA-N
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Description

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol, also known as CPE, is a synthetic molecule with a wide range of applications in scientific research. CPE is known for its ability to act as an inhibitor of cytochrome P450 enzymes, and its potential as a therapeutic agent for the treatment of certain diseases.

Scientific Research Applications

Synthesis and Characterization

The molecule has been explored as a part of heterocyclic compounds synthesis, contributing to the development of new molecules with potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis and characterization of related heterocyclic compounds have been detailed, providing insights into their structural and electronic properties (Murthy et al., 2017). These studies often include comprehensive analyses using techniques such as X-ray diffraction, FT-IR, FT-Raman, NMR, and mass spectrometry to elucidate the structures and reactivity patterns of the synthesized compounds.

Optical and Electronic Properties

Research has also delved into the optical and electronic properties of similar molecules, aiming to explore their potential in non-linear optics and as fluorescent sensors. The study of fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrates the utility of such compounds in detecting environmental changes and their applications in sensor technology (Yang et al., 2013). These works underline the significance of the molecule's derivatives in developing advanced materials with specific photophysical behaviors.

Molecular Dynamics and Reactivity

Further research includes the application of molecular dynamics (MD) simulations and density functional theory (DFT) calculations to investigate the reactivity and stability of such molecules. Studies have provided detailed insights into the local reactive properties, stability in various solvents, and sensitivity towards oxidation mechanisms (Andreu et al., 2000). These analyses help in understanding the fundamental interactions at the molecular level, contributing to the design of molecules with tailored properties for specific applications.

Antimicrobial Activity

Some compounds structurally related to “(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol” have been assessed for their antimicrobial activities, revealing their potential as leads for the development of new antibacterial and antifungal agents. Such studies combine synthetic chemistry approaches with biological evaluations to identify compounds with significant bioactivities (Sivakumar et al., 2021).

properties

IUPAC Name

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIURTWILSIHLER-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
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(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
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(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
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